molecular formula C19H19NO5 B1589362 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methoxy)amino)propanoic acid CAS No. 247021-90-5

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methoxy)amino)propanoic acid

Cat. No. B1589362
CAS RN: 247021-90-5
M. Wt: 341.4 g/mol
InChI Key: ROUNCJXPHYHPTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methoxy)amino)propanoic acid, also known as FMPA, is a novel compound that has been gaining attention in the scientific community for its potential applications. FMPA is a white crystalline solid that is soluble in water, ethanol and methanol. It is a carboxylic acid derivative of fluorene, a highly aromatic hydrocarbon. FMPA has been studied for its potential use in organic synthesis, as a pharmaceutical agent and in other biomedical applications.

Scientific Research Applications

Synthesis of 3,4-Diaryl-3-Pyrrolin-2-Ones

The Weinreb Linker has been utilized in the preparation of 3,4-diaryl-3-pyrrolin-2-ones, which are important due to their structural similarity to the N-H lactam part of rofecoxib, a nonsteroidal anti-inflammatory drug. This application showcases the linker’s utility in synthesizing complex organic compounds with potential pharmaceutical relevance .

Transition Metal-Catalyzed C-H Functionalization

Weinreb amides serve as directing groups for transition metal-catalyzed C-H functionalization reactions. This application is significant in organic chemistry as it allows for the selective modification of hydrocarbons, which is a fundamental step in the synthesis of various organic molecules .

Synthesis of Tetrahydroisoquinolines

Weinreb Linker has been used to synthesize 4-aryl-1,2,3,4-tetrahydroisoquinolines in high yields. These compounds are valuable intermediates in the synthesis of alkaloids and pharmaceuticals .

Solid-Phase Peptide Synthesis (SPPS)

In peptide-based protease inhibitor design, Weinreb amides have been employed as a linker to anchor the first amino acid to the solid support during SPPS. This application is crucial in the field of proteomics and drug development .

These are just a few examples of the diverse applications of the Weinreb Linker in scientific research. Each application demonstrates the compound’s versatility and importance in advancing various fields within chemistry and pharmaceuticals.

Recent Developments in Weinreb Synthesis and Their Applications Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalization Covalent-reversible peptide-based protease inhibitors

properties

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl(methoxy)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-24-20(11-10-18(21)22)19(23)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUNCJXPHYHPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444185
Record name Weinreb Linker
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methoxy)amino)propanoic acid

CAS RN

247021-90-5
Record name Weinreb Linker
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methoxy)amino)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methoxy)amino)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methoxy)amino)propanoic acid
Reactant of Route 4
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methoxy)amino)propanoic acid
Reactant of Route 5
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methoxy)amino)propanoic acid
Reactant of Route 6
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methoxy)amino)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.